molecular formula C18H19N5O2 B2706818 (1H-benzo[d]imidazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone CAS No. 2034576-85-5

(1H-benzo[d]imidazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2706818
CAS RN: 2034576-85-5
M. Wt: 337.383
InChI Key: CTUYJNZAOHPHET-UHFFFAOYSA-N
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Description

The compound (1H-benzo[d]imidazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a chemical compound that contains a benzimidazole moiety . Benzimidazole is a heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

The synthesis of benzimidazole derivatives involves various synthetic routes . For instance, Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine .


Molecular Structure Analysis

Benzimidazole is a dicyclic organic scaffold having imidazole (containing two nitrogen atoms at adjoining site) attached with a benzene ring . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Benzimidazole and its derivatives are the most resourceful classes of molecules against microorganisms . The increase in antimicrobial resistance to existing drugs necessitated the search for new molecules for the treatment of bacterial infections .


Physical And Chemical Properties Analysis

Benzimidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antitumor Activity

The compound’s structural features make it an interesting candidate for antitumor research. Researchers have synthesized derivatives of this compound and evaluated their antiproliferative activity against different cancer cell lines, including prostate, lung, and cervical cancer cells . Further investigations into its mechanism of action and potential as an anticancer agent are warranted.

Antimicrobial Properties

Imidazole-containing compounds often exhibit antimicrobial activity. While specific studies on this compound are limited, its resemblance to other imidazole derivatives suggests potential antibacterial, antifungal, and antiprotozoal effects . Researchers could explore its efficacy against various pathogens and investigate its mode of action.

Metal-Organic Frameworks (MOFs)

The compound’s 1,3-diazole ring can serve as a building block for constructing metal-organic frameworks (MOFs). MOFs are crystalline materials with controlled porosity and versatile applications. Researchers have synthesized MOFs using the 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene core, highlighting its potential in materials science and gas storage .

AQ Signal Reception Inhibition

Recent studies have focused on blocking the AQ (2-heptyl-3-hydroxy-4-quinolone) signaling pathway in bacteria. Inhibition of AQ signal reception can reduce bacterial virulence. The compound’s structure may allow for successful pharmacological blocking of AQ signal reception, leading to potential therapeutic applications .

Drug Development

Given its diverse biological activities, the compound could serve as a synthon for developing new drugs. Researchers could explore its potential in treating other diseases, such as inflammation, diabetes, and allergies. Additionally, its role as a core structure in natural products like histidine and purine warrants further investigation .

Other Applications

While the literature provides limited direct evidence, researchers could explore additional applications, such as enzyme inhibition, enzyme activation, or receptor modulation. Computational studies and in vitro assays may shed light on these unexplored areas.

Future Directions

Benzimidazole is a promising category of bioactive heterocyclic compound that exhibits a wide variety of biological activities in the medicinal field . The increase in antimicrobial resistance to existing drugs necessitates the search for new molecules for the treatment of bacterial infections . Therefore, there is a great importance of heterocyclic ring-containing drugs .

properties

IUPAC Name

3H-benzimidazol-5-yl-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12-4-7-17(22-21-12)25-14-3-2-8-23(10-14)18(24)13-5-6-15-16(9-13)20-11-19-15/h4-7,9,11,14H,2-3,8,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUYJNZAOHPHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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